molecular formula C11H15N3O B13171082 2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13171082
M. Wt: 205.26 g/mol
InChI Key: GWDGLZXKEKVNBJ-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with a molecular formula of C11H15N3O. This compound features a pyrimidine ring substituted with a pyrrolidine moiety, making it an interesting subject for various chemical and biological studies .

Preparation Methods

The synthesis of 2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde can be achieved through several routes. One common method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications . Another approach includes the formation of the pyrrolidine ring from acyclic precursors through intramolecular cyclization reactions . Industrial production methods often rely on these synthetic routes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Mechanism of Action

Biological Activity

2-(2,3-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by a pyrimidine core with a dimethylpyrrolidine moiety and an aldehyde functional group, this compound exhibits various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H15_{15}N3_{3}O
  • Molecular Weight : 205.26 g/mol

The structure of this compound significantly influences its biological interactions due to the presence of both the pyrimidine ring and the dimethylpyrrolidine substituent.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, primarily through enzyme inhibition. Notably, it has been studied for its potential as an inhibitor of:

  • Phosphodiesterase Type 5 (PDE5) : This enzyme is crucial in regulating blood flow and is a target for treating erectile dysfunction and pulmonary hypertension.
  • Endothelin-Converting Enzyme 1 (ECE-1) : Inhibition of this enzyme may have implications in cardiovascular diseases by modulating endothelin levels.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayObserved EffectReference
Enzyme InhibitionPDE5Reduced enzyme activity leading to increased vasodilation
Enzyme InhibitionECE-1Decreased endothelin levels affecting blood pressure
Anticancer PotentialVarious cancer cell linesInduced apoptosis in cancer cells
Antimicrobial ActivityGram-positive and Gram-negative bacteriaSignificant growth inhibition observed

Case Studies

  • Anticancer Activity :
    A study evaluated the cytotoxic effects of pyrimidine derivatives, including this compound, on various cancer cell lines (MCF-7, A549). The compound demonstrated promising results in inhibiting cell proliferation and inducing apoptosis through mechanisms involving cell cycle arrest and metabolic pathway interference .
  • Antimicrobial Properties :
    In another investigation, the compound was tested against several microbial strains including E. coli and S. aureus. Results indicated significant antimicrobial activity at higher concentrations (200 μg/mL to 800 μg/mL), showcasing its potential as a therapeutic agent against bacterial infections .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Typically involves reacting pyrimidine derivatives with dimethylpyrrolidine under controlled conditions.
  • Oxidation Techniques : The aldehyde group can be introduced via oxidation of suitable precursors.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-(2,3-dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H15N3O/c1-8-3-4-14(9(8)2)11-12-5-10(7-15)6-13-11/h5-9H,3-4H2,1-2H3

InChI Key

GWDGLZXKEKVNBJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1C)C2=NC=C(C=N2)C=O

Origin of Product

United States

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